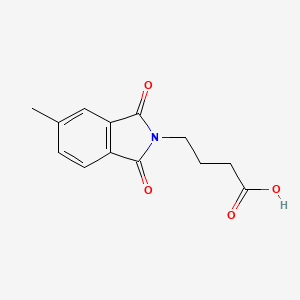

4-(5-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid

Vue d'ensemble

Description

The compound “4-(5-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid” has a CAS Number of 346704-25-4 . It has a molecular weight of 247.25 and its IUPAC name is 4-(5-methyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid . The compound is in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H13NO4/c1-8-4-5-9-10(7-8)13(18)14(12(9)17)6-2-3-11(15)16/h4-5,7H,2-3,6H2,1H3,(H,15,16) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound is a powder . It has a molecular weight of 247.25 . The compound’s storage temperature is room temperature .Applications De Recherche Scientifique

Sure! Here is a comprehensive analysis of the scientific research applications of 4-(5-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid, also known as Oprea1_318798:

Pharmaceutical Development

4-(5-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid has shown potential in pharmaceutical research due to its unique chemical structure. It can be used as a building block for the synthesis of novel therapeutic agents. Its imide group and butanoic acid moiety make it a versatile intermediate in the development of drugs targeting various diseases, including cancer and inflammatory conditions .

Biochemical Research

This compound is valuable in biochemical studies, particularly in the investigation of enzyme interactions and inhibition. Its structure allows it to act as a substrate or inhibitor in enzymatic reactions, providing insights into enzyme mechanisms and aiding in the design of enzyme inhibitors for therapeutic use .

Material Science

In material science, 4-(5-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid can be utilized in the synthesis of polymers and advanced materials. Its ability to form stable bonds and its reactive functional groups make it suitable for creating materials with specific properties, such as enhanced durability or conductivity .

Chemical Synthesis

The compound serves as an important intermediate in organic synthesis. Its reactive sites allow for various chemical modifications, making it a useful starting material for the synthesis of complex organic molecules. This application is crucial in the development of new chemical entities for research and industrial purposes .

Agricultural Chemistry

In agricultural chemistry, derivatives of this compound can be explored for their potential as agrochemicals. Its structure can be modified to create compounds with herbicidal, fungicidal, or insecticidal properties, contributing to the development of more effective and environmentally friendly agricultural products .

Environmental Science

Research into the environmental applications of 4-(5-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid includes its use in the development of sensors and remediation agents. Its chemical properties can be harnessed to detect and neutralize environmental pollutants, aiding in efforts to monitor and improve environmental health .

Medicinal Chemistry

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. Its ability to interact with biological targets makes it a candidate for drug discovery programs aimed at treating various medical conditions, including neurological disorders and metabolic diseases .

Nanotechnology

The compound’s unique structure and reactivity are also being explored in the field of nanotechnology. It can be used in the fabrication of nanomaterials and nanodevices, which have applications in drug delivery, imaging, and diagnostics .

These applications highlight the versatility and importance of 4-(5-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid in scientific research across multiple disciplines. If you have any specific area you would like to delve deeper into, feel free to let me know!

Information synthesized from various sources on the applications of similar compounds.

Safety and Hazards

Propriétés

IUPAC Name |

4-(5-methyl-1,3-dioxoisoindol-2-yl)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4/c1-8-4-5-9-10(7-8)13(18)14(12(9)17)6-2-3-11(15)16/h4-5,7H,2-3,6H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDSMNQDETIUHRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=O)N(C2=O)CCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501187636 | |

| Record name | 1,3-Dihydro-5-methyl-1,3-dioxo-2H-isoindole-2-butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501187636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(5-methyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid | |

CAS RN |

346704-25-4 | |

| Record name | 1,3-Dihydro-5-methyl-1,3-dioxo-2H-isoindole-2-butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=346704-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dihydro-5-methyl-1,3-dioxo-2H-isoindole-2-butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501187636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-benzyl-8-(hydroxyimino)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-ol](/img/structure/B6142221.png)

![4-[2-(1H-imidazol-5-yl)-1,3-thiazol-4-yl]pyridine](/img/structure/B6142236.png)

![11-nitro-8lambda6-thia-2,3,5,7-tetraazatricyclo[7.4.0.0,2,6]trideca-1(13),3,5,9,11-pentaene-8,8-dione](/img/structure/B6142246.png)

![(2S)-3-methyl-2-[(pyrrolidine-1-carbonyl)amino]pentanoic acid](/img/structure/B6142247.png)

![4-[amino(nitroso)methylidene]-N,N-dimethyl-1,4-dihydropyridin-2-amine](/img/structure/B6142253.png)

![N-[(2-methylphenyl)methylidene]hydroxylamine](/img/structure/B6142263.png)